molecular formula C6H3Cl2NaO2S B13205200 Sodium 2,6-dichlorobenzene-1-sulfinate

Sodium 2,6-dichlorobenzene-1-sulfinate

Cat. No.: B13205200
M. Wt: 233.05 g/mol
InChI Key: VADMBKGBCKBQHC-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Arylsulfinate Reactivity in Organic Synthesis

The chemistry of arylsulfinates has evolved significantly from early, classical applications to modern, sophisticated synthetic methodologies. Initially, their use was often centered on their nucleophilic character for the formation of C–S and N–S bonds. A common and long-standing method for their preparation involves the reduction of the corresponding sulfonyl chlorides, often using reagents like sodium sulfite (B76179). nih.gov

Over the past few decades, the scope of arylsulfinate reactivity has expanded dramatically. A major conceptual advance was the recognition of their ability to generate sulfonyl radicals (RSO₂•) under oxidative conditions. This discovery opened a new frontier in radical chemistry, enabling a host of transformations previously difficult to achieve. These include radical-mediated cyclizations, additions to unsaturated systems, and cross-coupling reactions.

More recent developments have focused on incorporating arylsulfinates into transition-metal-catalyzed processes. acs.org Palladium-catalyzed reactions, for instance, have been developed to couple arylsulfinates with various partners, including aryl halides and boronic acids, providing efficient routes to diaryl sulfones. acs.orgorganic-chemistry.org The development of sulfur dioxide surrogates, such as DABSO (the adduct of DABCO and SO₂), has also provided safer and more convenient methods for generating sulfinates in situ for subsequent reactions. nih.gov This continuous evolution has solidified the position of arylsulfinates as indispensable reagents in the synthetic chemist's toolkit.

Fundamental Principles Governing the Chemical Behavior of Arylsulfinate Anions

The chemical versatility of the arylsulfinate anion (ArSO₂⁻) is governed by its electronic structure and its ability to engage in several distinct modes of reactivity. These principles dictate its behavior in different chemical environments.

Key Reactivity Modes of Arylsulfinate Anions:

Reactivity ModeDescriptionTypical Reaction PartnersResulting Product Class
S-Nucleophilicity The sulfinate anion acts as a soft nucleophile, attacking electrophiles via the sulfur atom. This is the most common nucleophilic pathway.Alkyl halides, EpoxidesSulfones
O-Nucleophilicity As an ambident nucleophile, the anion can also attack hard electrophiles via one of the oxygen atoms. This is generally less common than S-attack.Hard electrophiles (e.g., chlorosilanes)Sulfinate esters
Radical Precursor Through single-electron transfer (SET) to an oxidant or via photoredox catalysis, the anion is oxidized to a sulfonyl radical (ArSO₂•).Oxidizing agents, Metal catalysts, Alkenes, AlkynesSulfones, Vinyl sulfones
Reductant The sulfinate anion can act as a reducing agent, for example, in the reduction of certain metal catalysts in coupling cycles.Transition metal complexesVaried

The nucleophilic character is perhaps its most classical feature. The anion readily participates in substitution reactions with alkyl halides to form sulfones. libretexts.org The choice between S-attack and O-attack is often dictated by the Hard and Soft Acids and Bases (HSAB) principle, with the softer sulfur atom preferentially attacking softer electrophiles.

In modern synthesis, the generation of sulfonyl radicals from sulfinate salts has become exceedingly important. This transformation allows for the formation of C–S bonds through pathways that are complementary to traditional nucleophilic substitution or metal-catalyzed cross-coupling. This radical pathway is central to many vinylation, allylation, and cyclization reactions.

Positioning of Sodium 2,6-Dichlorobenzene-1-sulfinate within the Landscape of Halogenated Arylsulfinates

This compound belongs to the category of halogenated arylsulfinates. The presence and position of halogen atoms on the aromatic ring significantly modulate the compound's physical and chemical properties through a combination of electronic and steric effects.

Electronic Effects: Halogens are electron-withdrawing groups due to their high electronegativity. studymind.co.uk This inductive effect decreases the electron density on the aromatic ring and on the sulfinate group itself. Consequently, halogenated arylsulfinates are generally less nucleophilic than their non-halogenated counterparts. The reduced nucleophilicity can influence reaction rates and, in some cases, alter reaction pathways.

Steric Effects: The defining feature of the 2,6-dichloro isomer is the presence of two chlorine atoms flanking the sulfinate group. This ortho-substitution creates significant steric hindrance around the sulfur atom. youtube.com This steric bulk can impede reactions that require direct access to the sulfur center, such as nucleophilic attack. youtube.com However, this hindrance can also be advantageous, potentially leading to higher regioselectivity in certain reactions by favoring attack at less crowded positions or by preventing undesired side reactions.

Compared to other isomers, such as sodium 4-chlorobenzene-1-sulfinate, the 2,6-dichloro derivative is expected to exhibit more pronounced steric effects and slightly stronger electronic withdrawal due to the presence of two halogen atoms.

Comparative Properties of Selected Arylsulfinates:

Compound NameCAS NumberMolecular FormulaKey Structural FeatureExpected Impact on Reactivity
Sodium benzenesulfinate (B1229208)873-55-2C₆H₅NaO₂SUnsubstituted aromatic ringBaseline reactivity
Sodium p-toluenesulfinate824-79-3C₇H₇NaO₂SElectron-donating methyl group at para-positionEnhanced nucleophilicity relative to benzenesulfinate
Sodium 4-chlorobenzene-1-sulfinate17469-76-6C₆H₄ClNaO₂SElectron-withdrawing chloro group at para-positionReduced nucleophilicity; no significant steric hindrance at sulfur
This compound 1521997-51-2C₆H₃Cl₂NaO₂STwo electron-withdrawing chloro groups at ortho-positionsReduced nucleophilicity and significant steric hindrance at sulfur

The unique combination of steric and electronic properties of this compound makes it a specialized reagent. While its hindered nature might make it a poorer substrate in simple Sₙ2-type reactions, it could be a valuable precursor for generating the 2,6-dichlorophenylsulfonyl radical or for use in reactions where steric bulk can be exploited to control selectivity.

Properties

Molecular Formula

C6H3Cl2NaO2S

Molecular Weight

233.05 g/mol

IUPAC Name

sodium;2,6-dichlorobenzenesulfinate

InChI

InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

VADMBKGBCKBQHC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Methodologies for the Chemical Synthesis of Sodium Arylsulfinates

Established Synthetic Routes

Traditional methods for the synthesis of sodium arylsulfinates primarily involve reductive transformations of readily available arylsulfonyl chlorides, the use of sulfur dioxide surrogates, and certain oxidative approaches.

The reduction of arylsulfonyl chlorides is a cornerstone for the preparation of sodium arylsulfinates. This approach is widely utilized due to the commercial availability and straightforward synthesis of a diverse range of arylsulfonyl chlorides. For the synthesis of Sodium 2,6-dichlorobenzene-1-sulfinate, the corresponding precursor, 2,6-dichlorobenzenesulfonyl chloride, can be synthesized by methods such as the oxidation of 2,6-dichlorobenzenethiol with N-chlorosuccinimide.

One of the most common methods for this reduction involves the use of sodium sulfite (B76179) (Na₂SO₃). nih.gov The reaction is typically carried out in an aqueous medium, often with the addition of a base like sodium bicarbonate, at elevated temperatures. nih.govrsc.org This process is effective for a wide array of substituted arylsulfonyl chlorides.

Another established reducing agent for this transformation is zinc dust. nih.gov The reaction is generally performed in water with sodium carbonate. nih.gov This method provides a straightforward route to sodium arylsulfinate hydrates. The general applicability of these methods suggests their utility for the synthesis of this compound from 2,6-dichlorobenzenesulfonyl chloride.

Starting MaterialReagentsProductKey Features
Arylsulfonyl ChlorideSodium Sulfite, Sodium Bicarbonate, WaterSodium ArylsulfinateCommon and high-yielding method. nih.gov
p-Toluenesulfonyl ChlorideZinc, Sodium Carbonate, WaterSodium p-toluenesulfinate hydrateStraightforward reduction. nih.gov

To circumvent the challenges associated with handling gaseous sulfur dioxide, solid and stable SO₂ surrogates have been developed. A prominent example is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). rsc.orgresearchgate.net This reagent provides a convenient and safe source of sulfur dioxide for the synthesis of sodium arylsulfinates.

The synthesis typically involves a two-step protocol starting from aryl bromides. researchgate.net An organometallic intermediate, such as an aryl magnesium or aryl lithium reagent, is first generated in situ from the corresponding aryl bromide. This intermediate is then trapped with DABSO, followed by an aqueous workup with sodium carbonate to yield the desired sodium arylsulfinate. rsc.orgresearchgate.net This method has been shown to be effective for a broad range of aryl bromides, including those with electron-poor substituents, suggesting its applicability for the synthesis of this compound from 1-bromo-2,6-dichlorobenzene. researchgate.net

Starting MaterialKey ReagentsIntermediateProductAdvantages
Aryl BromidesMg or n-BuLi, DABSO, Na₂CO₃(aq)Aryl Magnesium/Lithium ReagentSodium ArylsulfinateAvoids gaseous SO₂, good for electron-poor aryl bromides. rsc.orgresearchgate.net

While reductive methods are more common, some oxidative strategies can also be employed for the synthesis of sulfinate salts. These methods often start from precursors where the sulfur atom is in a lower oxidation state. For instance, the oxidation of thiols can lead to the formation of sulfinates, although this is more frequently used for the synthesis of sulfonyl chlorides which are then reduced.

A less direct but relevant oxidative approach involves the oxidation of disulfides. For example, the reaction of disulfides with sodium benzenesulfinate (B1229208) and trifluoromethanesulfinate in the presence of bromine has been reported to yield thiosulfonates. nih.gov While not a direct synthesis of sodium arylsulfinates, these oxidative couplings highlight the reactivity of sulfur compounds that can be manipulated to form various sulfur-containing functional groups.

Advanced and Catalytic Synthetic Protocols

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the formation of sodium arylsulfinates, often employing transition-metal catalysis or electrochemical techniques. These protocols can offer milder reaction conditions, higher functional group tolerance, and novel reaction pathways.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of a wide variety of organic compounds, including arylsulfinates. These methods often utilize aryl halides or triflates as starting materials.

An efficient palladium-catalyzed desulfinative coupling reaction of sodium arylsulfinates with aryl triflates has been developed. nih.gov While this reaction consumes a sodium arylsulfinate to form a biaryl compound, the underlying principles of palladium catalysis are relevant to the synthesis of the sulfinates themselves.

More directly, palladium-catalyzed reactions have been developed for the synthesis of biaryls from sodium arylsulfinates and aryl bromides or chlorides. acs.org Mechanistic studies of these reactions provide insight into the interaction of palladium catalysts with arylsulfinate salts. acs.org Nickel(II) catalysis has also been successfully employed for the synthesis of sulfinates from aryl and heteroaryl boronic acids using DABSO as the sulfur dioxide surrogate. acs.org This method is notable for its tolerance of a wide range of functional groups.

Catalyst SystemStarting MaterialsProductKey Features
Pd(OAc)₂ / XPhosAryl Triflates, Sodium ArylsulfinatesBiarylsDemonstrates Pd-catalyzed desulfinative coupling. nih.gov
NiBr₂·(glyme) / Phenanthroline ligandAryl Boronic Acids, DABSOSulfinate SaltsHigh functional group tolerance. acs.org

Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. The electrochemical synthesis of sulfonamides from sodium sulfinates and amines has been demonstrated, showcasing the electrochemical reactivity of sulfinate salts. nih.govresearchgate.net In these processes, the sodium sulfinate is typically oxidized at the anode to generate a sulfonyl radical, which then reacts with an amine.

While direct electrochemical synthesis of sodium arylsulfinates from precursors like arylsulfonyl chlorides is less commonly reported, the electrochemical reduction of sulfonyl chlorides is a known process. Studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides have shown that the primary reduction peak is associated with the cleavage of the S-Cl bond, leading to the formation of the corresponding sulfinate anion. scholaris.ca This suggests that the electrochemical reduction of 2,6-dichlorobenzenesulfonyl chloride could be a viable route to this compound.

Electrochemical MethodStarting MaterialsIntermediate/ProductSignificance
Oxidative AminationSodium Sulfinates, AminesSulfonamidesDemonstrates electrochemical generation of sulfonyl radicals from sulfinates. nih.govresearchgate.net
Reduction of Arylsulfonyl ChloridesNitro-substituted benzenesulfonyl chloridesSulfinate anionSuggests a potential route for direct electrochemical synthesis of arylsulfinates. scholaris.ca

Nucleophilic C-S Bond Cleavage in Arylsulfonyl Compounds

The formation of sodium arylsulfinates through the nucleophilic cleavage of a carbon-sulfur (C-S) bond in arylsulfonyl compounds is a significant synthetic strategy. This method relies on the activation of the C-S bond, making it susceptible to attack by a nucleophile, which results in the displacement of the arylsulfinate anion. The efficiency of this cleavage is often influenced by the nature of the aryl group and the specific nucleophile employed.

A notable example of this methodology involves the use of 2-(arylsulfonyl)pyrimidines as precursors. researchgate.netdntb.gov.ua In this approach, the pyrimidine (B1678525) ring acts as an activating group, facilitating the nucleophilic attack at the C-S bond. The reaction proceeds smoothly under mild conditions, demonstrating a practical route to various sodium arylsulfinates. researchgate.netdntb.gov.ua The key to this transformation is the stability of the departing pyrimidinyl anion, which drives the reaction forward.

The choice of nucleophile is critical and can range from simple hydroxide (B78521) ions to more complex organometallic reagents. The reaction mechanism generally involves the attack of the nucleophile on the carbon atom bonded to the sulfonyl group. Factors that control whether a nucleophile will attack the sulfur atom versus the carbon atom include the pKa of the nucleophile. iupac.org For instance, highly basic oxygen-containing nucleophiles tend to attack at the carbon, leading to C-S bond cleavage. iupac.org

This synthetic route is particularly valuable as it can sometimes offer an alternative to the more common methods, such as the reduction of arylsulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. The versatility of arylsulfonyl compounds and the wide array of available nucleophiles make C-S bond cleavage a flexible tool in the synthesis of specifically substituted sodium arylsulfinates.

Synthetic Specificities for the Preparation of this compound

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its corresponding sulfonyl chloride, 2,6-dichlorobenzenesulfonyl chloride. This precursor is typically prepared by the chlorosulfonation of 1,3-dichlorobenzene (B1664543) or via oxidation of the corresponding thiol. chemicalbook.com The presence of two chlorine atoms ortho to the sulfonyl group introduces significant steric hindrance and electronic effects that must be considered during the synthesis.

A prevalent and high-yielding method for the reduction involves treating 2,6-dichlorobenzenesulfonyl chloride with a reducing agent such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous medium. The reaction proceeds via nucleophilic attack by the sulfite on the sulfonyl chloride, displacing the chloride ion and forming the sodium sulfinate salt.

Key parameters for this reduction are carefully controlled to maximize yield and purity:

pH: The reaction is typically maintained at a neutral to slightly alkaline pH to ensure the nucleophilicity of the sulfite and the stability of the resulting sulfinate.

Temperature: The reaction is often conducted at or slightly above room temperature. While gentle heating can increase the reaction rate, excessive temperatures can lead to unwanted side reactions, such as hydrolysis of the sulfonyl chloride.

Stoichiometry: An excess of the reducing agent is commonly used to ensure the complete conversion of the sterically hindered 2,6-dichlorobenzenesulfonyl chloride.

Upon completion, the product, this compound, is often isolated by salting out with sodium chloride, which decreases its solubility in the aqueous reaction mixture, followed by filtration, washing, and drying.

The following table summarizes typical conditions and outcomes for the synthesis of this compound.

PrecursorReagentsSolventTemperatureTypical Yield
2,6-Dichlorobenzenesulfonyl ChlorideSodium Sulfite (Na₂SO₃), Sodium BicarbonateWaterRoom Temp. to 50°CHigh
2,6-Dichlorobenzenesulfonyl ChlorideSodium Bisulfite (NaHSO₃)Water/TolueneRoom TemperatureGood
2,6-Dichlorobenzenesulfonyl ChlorideZinc DustAcetic Acid/Water0-10°CModerate-Good

This reduction method is robust and scalable, making it a preferred route for both laboratory and industrial production of this compound. The purity of the final product is crucial for its subsequent applications and is typically verified using analytical techniques such as NMR spectroscopy and HPLC.

Mechanistic Pathways and Transformative Reactivity of Sodium Arylsulfinates

Radical-Mediated Reaction Pathways

Sodium arylsulfinates are well-established precursors for sulfur-centered radicals, and Sodium 2,6-dichlorobenzene-1-sulfinate is poised to exhibit rich radical chemistry, significantly influenced by its unique substitution pattern.

Generation and Chemical Fate of Sulfonyl Radicals

The generation of sulfonyl radicals (RSO₂•) from sodium arylsulfinates is a cornerstone of their radical chemistry. Typically, this transformation is achieved through single-electron oxidation, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. For this compound, this process would yield the 2,6-dichlorophenylsulfonyl radical.

The general mechanism for the formation of this radical is depicted below:

Oxidation: ArSO₂⁻Na⁺ - e⁻ → ArSO₂• + Na⁺

Once formed, the chemical fate of the 2,6-dichlorophenylsulfonyl radical is diverse. It can participate in a variety of synthetic transformations, including:

Addition to π-Systems: The radical can add to alkenes and alkynes, initiating radical cascades that form new carbon-sulfur and carbon-carbon bonds. This pathway is fundamental to the synthesis of complex sulfones.

Hydrogen Atom Abstraction: In the presence of suitable hydrogen donors, the sulfonyl radical can abstract a hydrogen atom, leading to the formation of the corresponding sulfinic acid.

Desulfonylation: Under certain conditions, particularly at elevated temperatures, aryl sulfonyl radicals can lose sulfur dioxide (SO₂) to generate an aryl radical. The stability of the resulting 2,6-dichlorophenyl radical would be a key factor in this process. The stability of carbon-centered radicals is influenced by factors such as delocalization and the electronic character of substituents. masterorganicchemistry.com

The reactivity of the 2,6-dichlorophenylsulfonyl radical is modulated by both steric and electronic effects. The two ortho-chlorine atoms create significant steric hindrance around the radical center, which may influence its addition to substituted π-systems. nih.govlibretexts.org Furthermore, the electron-withdrawing nature of the chlorine atoms can affect the electrophilicity and stability of the radical. nih.govsemanticscholar.org

Table 1: General Reactions of Arylsulfonyl Radicals Note: Specific experimental data for this compound is not prevalent in the surveyed literature. This table illustrates the general reactivity of arylsulfonyl radicals derived from sodium arylsulfinates.

Reaction TypeReactantGeneral ProductPotential Influence of 2,6-Dichloro Substitution
Addition to AlkeneR-CH=CH₂ArSO₂-CH₂-CH(R)• (Radical Adduct)Steric hindrance may slow the rate of addition.
Addition to AlkyneR-C≡CHArSO₂-CH=C(R)• (Vinylic Radical)Steric hindrance may influence regioselectivity.
DesulfonylationHeat (Δ)Ar• + SO₂Electron-withdrawing groups can influence the stability of the resulting aryl radical.

Formation and Reactivity of Thio Radicals (RS•)

While the formation of sulfonyl radicals is a common pathway, under specific photoredox conditions, sodium arylsulfinates can be precursors to thio radicals (arylthiyl radicals, RS•). This transformation involves a multi-step reduction process, often mediated by a photocatalyst and a sacrificial reductant, and represents a deoxygenative pathway. sci-hub.stresearchgate.netpolyu.edu.hk The generation of thioesters from acid chlorides and sodium sulfinates under visible light photoredox catalysis points to the formation of thiyl radicals as key intermediates. sci-hub.st

For this compound, this would lead to the formation of the 2,6-dichlorophenylthio radical. The proposed general mechanism involves the reduction of an intermediate species derived from the sulfinate. sci-hub.st The reactivity of this thio radical would be characteristic of other thiyl radicals, including:

Addition to π-Systems: Similar to sulfonyl radicals, thio radicals readily add to alkenes and alkynes, a key step in hydrothiolation reactions.

Radical-Radical Coupling: Thio radicals can couple with other radical species present in the reaction medium. researchgate.net

Hydrogen Atom Abstraction: They can abstract hydrogen atoms from suitable donors to form the corresponding thiol.

The steric and electronic properties of the 2,6-dichlorophenylthio radical would influence its reactivity profile in a manner analogous to its sulfonyl radical counterpart.

Photoredox Catalysis in Radical Sulfonylation Reactions

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. nih.gov Sodium arylsulfinates are excellent substrates in these reactions, serving as precursors to sulfonyl radicals. researchgate.netresearchgate.net The general cycle involves the excitation of a photocatalyst (PC) by visible light, followed by a single-electron transfer (SET) event with the sulfinate anion.

General Photoredox Cycle:

Excitation: PC + hν → PC*

Oxidation of Sulfinate: PC* + ArSO₂⁻ → [PC]⁻ + ArSO₂•

Catalyst Regeneration: The reduced photocatalyst [PC]⁻ is oxidized back to its ground state by a sacrificial oxidant in the reaction mixture, completing the catalytic cycle.

In the context of this compound, the electron-withdrawing chlorine atoms may increase its oxidation potential compared to electron-rich arylsulfinates, a factor that would need to be considered when selecting the appropriate photocatalyst and reaction conditions. researchgate.net Once the 2,6-dichlorophenylsulfonyl radical is generated, it can be trapped by various radical acceptors, such as alkenes, to form sulfone products. This approach enables the construction of C-S bonds under exceptionally mild and controlled conditions.

Ionic Reaction Mechanisms

Beyond radical pathways, the sulfinate group in this compound can also engage in ionic reactions, acting as either a nucleophile or, under specific circumstances, an electrophilic species.

Nucleophilic Character and its Synthetic Utility

The sulfinate anion is an ambident nucleophile, with potential nucleophilic sites at both the sulfur and oxygen atoms. In most synthetically useful reactions, it behaves as a soft S-nucleophile. The reaction of sodium arylsulfinates with alkyl halides or other electrophiles is a classic and direct method for the synthesis of sulfones.

General Sulfone Synthesis (Sₙ2 Reaction): ArSO₂⁻Na⁺ + R-X → ArSO₂-R + NaX (where X = halide or other leaving group)

In the case of this compound, its utility as a nucleophile would be significantly impacted by steric hindrance. The two ortho-chlorine atoms flank the sulfur atom, impeding its approach to an electrophilic carbon center. nih.govlibretexts.orgnih.govumn.edu Consequently, Sₙ2 reactions involving this substrate may require more forcing conditions (e.g., higher temperatures, polar aprotic solvents) compared to less sterically congested arylsulfinates like sodium benzenesulfinate (B1229208). The success of the reaction would also depend heavily on the steric profile of the electrophile itself. libretexts.org

Table 2: Factors Influencing Nucleophilic Substitution with this compound This table outlines the expected influences on the S-nucleophilicity of the target compound based on general principles of organic chemistry.

FactorInfluence on ReactivityRationale
Steric HindranceDecreases reaction rateThe 2,6-dichloro substituents physically block the sulfur atom from attacking the electrophile, raising the activation energy of the Sₙ2 transition state. nih.govlibretexts.org
Electronic EffectsSlightly decreases nucleophilicityThe electron-withdrawing chlorine atoms reduce the electron density on the sulfinate group, making it a weaker nucleophile compared to unsubstituted or electron-donating group substituted arylsulfinates.
Electrophile StructureCrucial for successReactions are more likely to succeed with unhindered electrophiles like methyl or primary alkyl halides. Tertiary halides would be unreactive. libretexts.org
SolventAffects reaction ratePolar aprotic solvents (e.g., DMF, DMSO) are generally preferred for Sₙ2 reactions as they solvate the cation without strongly solvating the nucleophilic anion.

Electrophilic Behavior and Applications

While primarily nucleophilic, the sulfur atom in a sulfinate can exhibit electrophilic character under certain conditions. For instance, in the presence of a strong acid or reagents like iodine, sodium arylsulfinates can participate in the synthesis of thiosulfonates by reacting with thiols. In these transformations, an activated intermediate is formed which is then attacked by the thiol nucleophile.

Another example is the disproportionation of sodium arylsulfinates, which can be mediated by reagents such as BF₃·OEt₂, to form thiosulfonates. This reaction involves both sulfenylating (RS-) and sulfonylating (RSO₂-) species derived from the starting sulfinate. The electron-withdrawing nature of the dichlorinated ring in this compound might influence the facility of these transformations.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed reactions are pivotal in forming carbon-sulfur and carbon-carbon bonds, with sodium arylsulfinates serving as effective sulfonylating agents or aryl sources. These reactions often proceed via the extrusion of sulfur dioxide.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone for desulfinative cross-coupling reactions of sodium arylsulfinates. These reactions typically involve the coupling of arylsulfinates with various partners like aryl halides, triflates, and benzyl (B1604629) chlorides to form biaryls or diarylmethanes. nih.govsemanticscholar.org The general mechanism is believed to involve oxidative addition of the electrophile to a Pd(0) species, followed by transmetalation with the arylsulfinate and subsequent reductive elimination.

However, a specific examination of the literature did not yield studies or data tables detailing the use of this compound in such palladium-catalyzed transformations. The steric hindrance from the two ortho-chloro substituents could potentially impact the efficiency of the transmetalation step or the reductive elimination from the palladium center.

Copper-Catalyzed Reactions

Copper-catalyzed reactions of sodium arylsulfinates are well-established for the synthesis of sulfonamides, sulfones, and for electrophilic amination. rsc.orgnih.gov These methods are often valued for being more economical than palladium-catalyzed systems. For instance, copper-catalyzed redox coupling of sodium sulfinates with nitroarenes provides a direct route to N-arylsulfonamides. nih.gov Another key application is the synthesis of aryl and alkenylsulfones from the cross-coupling of organoboronic acids and sodium sulfinate salts. researchgate.net

Despite the broad utility of copper catalysis for arylsulfinates, no specific examples or datasets detailing the reactivity of this compound were found. The electronic effect of the electron-withdrawing chlorine atoms, combined with steric hindrance, could influence the coordination of the sulfinate to the copper center and the subsequent reaction pathways.

Cobalt-Promoted Coupling Strategies

Cobalt catalysis has emerged as a sustainable alternative for various cross-coupling reactions. While there are reports on cobalt-catalyzed reactions for C-H activation and cross-coupling with various partners, specific applications involving sodium arylsulfinates are less common compared to palladium and copper. Some studies have explored cobalt-catalyzed sulfonylative coupling of boronic acids with ammonium (B1175870) salts and potassium metabisulfite (B1197395) to generate sulfones. researchgate.net

A thorough search of the scientific literature did not provide any instances of this compound being employed in cobalt-promoted coupling reactions. Therefore, no data on its performance in such catalytic systems can be presented.

Nickel-Catalyzed Methodologies

Nickel catalysis offers a cost-effective and efficient alternative for the cross-coupling of sodium sulfinates with aryl halides to form diaryl sulfones. researchgate.net Photoredox/nickel dual catalysis has also been developed for the sulfonylation of aryl, heteroaryl, and vinyl halides at room temperature, showing excellent functional group tolerance. nih.gov One study noted that a sodium sulfinate with a methyl group in the ortho position could undergo this reaction smoothly, suggesting that some degree of steric hindrance is tolerated. nih.gov

However, no studies were identified that specifically investigated the reactivity of the more sterically demanding and electronically distinct this compound in nickel-catalyzed methodologies. The combined steric bulk of two ortho-chloro substituents might present a significant challenge for these catalytic systems.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

Identification of Key Intermediates

For the broader class of arylsulfinates in transition-metal-catalyzed reactions, several key intermediates have been proposed and, in some cases, identified. In copper-catalyzed redox coupling with nitroarenes, a copper(I) sulfinic acid salt is suggested as an initial intermediate, leading to a five-membered metallocycle. nih.gov In photoredox/nickel catalyzed sulfonylation, the generation of sulfonyl radicals from the sodium sulfinate via interaction with an excited-state photocatalyst is a key mechanistic step. nih.gov

Unfortunately, due to the lack of specific studies on this compound, there is no information available regarding the identification of key intermediates in its transition-metal-catalyzed reactions. Spectroscopic or computational studies would be necessary to elucidate the specific intermediates formed from this particular substrate.

Influence of Reaction Conditions and Catalytic Systems

The transformative reactivity of sodium arylsulfinates, including this compound, is profoundly dependent on the specific reaction conditions and the nature of the catalytic system employed. These factors govern the reaction's efficiency, selectivity, and mechanistic pathway, enabling the sulfinate moiety to act as a source for sulfonyl, sulfenyl, or sulfinyl groups. The choice of metal catalyst, ligands, bases, solvents, and temperature can be tailored to achieve desired synthetic outcomes, such as the formation of sulfones or thioethers.

The reactivity of this compound is particularly influenced by its structure, which features two chlorine atoms in the ortho positions. These substituents create significant steric hindrance around the sulfinate group and withdraw electron density from the aromatic ring, which can affect the rates of key steps in a catalytic cycle, such as oxidative addition and transmetalation.

Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and is highly effective for reactions involving arylsulfinates. In desulfinative cross-coupling reactions, a generalized palladium-catalyzed mechanism typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the sodium arylsulfinate salt. This step generates a palladium sulfinate intermediate, which can then undergo sulfur dioxide (SO₂) extrusion and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

The efficiency of these catalytic systems is highly sensitive to several factors:

Ligands: Phosphine ligands, such as tricyclohexylphosphine, are often employed to stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand can influence the stability of intermediates and the rate of SO₂ extrusion.

Bases: The presence of a base, like potassium carbonate, is often crucial for efficient reactions. The base can serve a dual function: removing free sulfur dioxide from the reaction medium and accelerating the turnover-limiting transmetalation step through the action of the potassium cation.

Substrate Structure: The nature of the arylsulfinate itself plays a key role. For instance, in comparing carbocyclic sulfinates (like this compound) with heterocyclic sulfinates, mechanistic studies have revealed different resting states and turnover-limiting steps for the catalyst. For carbocyclic sulfinates, the oxidative addition complex is often the resting state, with transmetalation being the rate-limiting step.

Copper-Catalyzed Systems

Copper-based catalysts offer a cost-effective and efficient alternative for promoting reactions with sodium arylsulfinates. These systems are particularly useful for C–S bond formation, such as in the synthesis of diaryl thioethers or the sulfonylation of C–H bonds. The reaction conditions for copper-mediated processes require careful optimization, as demonstrated in studies on the C–H sulfonylation of indoles with various sodium arylsulfinates.

The following interactive table illustrates a typical optimization process for a copper-catalyzed sulfonylation reaction. While this specific data does not use this compound, it exemplifies the systematic approach required to determine the optimal conditions for such a transformation, which would be necessary for the sterically hindered 2,6-dichlorinated substrate.

EntryCatalyst (equiv)Base (equiv)SolventTemp (°C)Yield (%)
1Cu(OAc)₂ (1.5)K₂CO₃ (2)Toluene11025
2Cu(OAc)₂ (1.5)K₂CO₃ (2)DMF11045
3Cu(OAc)₂ (1.5)K₂CO₃ (2)HFIP11071
4Cu(OAc)₂ (1.5)Na₂CO₃ (2)HFIP11078
5Cu(OAc)₂ (2.0)Na₂CO₃ (2)HFIP11084
6CuCl (1.5)Na₂CO₃ (2)HFIP11055
7Cu(OAc)₂ (2.0)Na₂CO₃ (2)HFIP10066

Data adapted from a representative copper-mediated C–H sulfonylation study to illustrate the influence of reaction parameters.

Dual Photoredox/Nickel Catalysis

A modern and powerful strategy for forming sulfones involves the combination of nickel catalysis with photoredox catalysis. This dual catalytic system enables the cross-coupling of sodium arylsulfinates with a wide array of aryl and vinyl halides under very mild conditions, often at room temperature with visible light irradiation. This method is noted for its excellent functional group tolerance, which would be advantageous for substrates like this compound, as the chloro groups would remain intact.

The general scope of this reaction demonstrates its versatility. The table below shows yields for the coupling of various sodium arylsulfinates with 4-tert-butyl-1-bromobenzene, highlighting the system's tolerance to different electronic and steric properties on the sulfinate partner.

Sodium Arylsulfinate SubstituentProductYield (%)
4-OCH₃4-tert-Butyl-4'-methoxydiphenylsulfone99
H4-tert-Butyldiphenylsulfone95
4-CF₃4-tert-Butyl-4'-(trifluoromethyl)diphenylsulfone85
4-F4-tert-Butyl-4'-fluorodiphenylsulfone91
2-CH₃4-tert-Butyl-2'-methyldiphenylsulfone94
2,6-(CH₃)₂4-tert-Butyl-2',6'-dimethyldiphenylsulfone65

Data adapted from a representative photoredox/nickel dual catalysis study. The diminished yield for the 2,6-dimethyl substituted sulfinate suggests that the significant steric hindrance of a 2,6-dichloro substituted analog would be a critical factor to overcome.

This approach avoids the need for harsh conditions or strong oxidizing agents, representing a more sustainable pathway to sulfone synthesis.

Applications in Complex Molecule Synthesis and Organic Transformations

Construction of Diverse Organosulfur Scaffolds

Sodium 2,6-dichlorobenzene-1-sulfinate is a key reagent for introducing the 2,6-dichlorophenylsulfonyl moiety into organic molecules, leading to the formation of various important organosulfur compounds. beilstein-journals.orgnih.gov This sulfinate is particularly valuable due to the stability and unique electronic properties conferred by the dichloro-substituted aromatic ring.

Sulfones are a prominent class of organosulfur compounds, and sodium sulfinates are excellent precursors for their synthesis. nih.gov

Vinyl Sulfones: These structures are valuable intermediates in organic synthesis. One common method for their preparation involves the reaction of alkenes with sodium arenesulfinates. For instance, the use of potassium iodide and sodium periodate (B1199274) in the presence of a catalytic amount of acetic acid facilitates the synthesis of vinyl sulfones at room temperature in high yields. orgsyn.org Copper-catalyzed hydrosulfonylations of alkynes with sodium sulfinates also afford (E)-alkenyl sulfones with high stereoselectivity. orgsyn.org Furthermore, electrochemical methods have been developed for the synthesis of vinyl sulfones from sodium sulfinates and olefins, offering a sustainable approach. rsc.org

Allyl Sulfones: These compounds are important building blocks in medicinal chemistry and organic synthesis. A metal-free, direct condensation of sodium arylsulfinates with β,β-disubstituted nitroalkenes provides a straightforward route to allylic sulfones in excellent yields under mild conditions. researchgate.net Another environmentally friendly method involves the dehydrative sulfination of allylic alcohols to produce allylic sulfones, with water being the only byproduct. researchgate.net

β-Keto Sulfones: These motifs are present in various biologically active molecules. A one-pot synthesis of β-keto sulfones can be achieved from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinates under sonication. semanticscholar.org In this metal-free approach, NBS serves a dual role as both a bromine source and an oxidant in water. semanticscholar.org The reaction generally shows good tolerance for various substituents on the sodium sulfinate, with electron-donating groups often providing excellent yields. semanticscholar.org

Table 1: Selected Methods for Sulfone Synthesis using Sodium Arenesulfinates
Sulfone TypeReactantsCatalyst/ReagentKey Features
Vinyl SulfonesAlkenes, Sodium ArenesulfinatesKI, NaIO4, Acetic AcidRoom temperature, high yields. orgsyn.org
Vinyl SulfonesAlkynes, Sodium ArenesulfinatesCopper CatalystHigh stereoselectivity for (E)-alkenyl sulfones. orgsyn.org
Allyl Sulfonesβ,β-disubstituted Nitroalkenes, Sodium ArenesulfinatesMetal-freeMild conditions, excellent yields. researchgate.net
Allyl SulfonesAllylic Alcohols, Sodium ArenesulfinatesDehydrative conditionsEnvironmentally friendly, water as byproduct. researchgate.net
β-Keto SulfonesStyrenes, NBS, Sodium ArenesulfinatesSonicationMetal-free, one-pot synthesis. semanticscholar.org

Sulfonamides are a critical class of compounds with widespread applications in medicinal chemistry. nih.gov this compound can be used in various methods to construct the N-S bond of sulfonamides. An effective method involves the NH4I-mediated reaction of sodium sulfinates with amines, which tolerates a wide range of functional groups on both aromatic and aliphatic amines. nih.gov Another approach is the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature, which is a metal-free synthesis. chemrxiv.org Additionally, N-halosuccinimide (NXS)-mediated direct N-sulfonylation of azoles with sodium sulfinates provides a route to sulfonamide derivatives. nih.gov

Table 2: Overview of Sulfonamide Synthesis from Sodium Sulfinates
MethodReagentsKey Features
NH4I-Mediated CouplingSodium Sulfinates, Amines, NH4IHigh functional group tolerance. nih.gov
Iodine-Mediated CouplingSodium Sulfinates, Amines, I2Metal-free, room temperature. chemrxiv.org
NXS-Mediated N-SulfonylationSodium Sulfinates, Azoles, NXS (X = I, Br)Direct N-sulfonylation of azoles. nih.gov

Thiosulfonates can be synthesized through the coupling of sodium sulfinates with thiols or their derivatives. nih.gov Iron(III)-catalyzed aerobic coupling of thiols and sodium sulfinates is a convenient and efficient method that proceeds via the in situ formation of sulfenyl and sulfonyl radicals. nih.gov This method is considered green and sustainable due to the use of a non-toxic and inexpensive iron catalyst and atmospheric oxygen as the oxidant. nih.gov Another approach involves a BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates to yield thiosulfonates. nih.gov This protocol has good functional group tolerance and can be applied to the synthesis of both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov

The synthesis of sulfides from sodium sulfinates is a recognized transformation in organosulfur chemistry. nih.gov General methods involve the reduction of the sulfinate to a sulfenylating agent, which then reacts with a suitable nucleophile. However, specific methodologies detailing the direct use of this compound for the synthesis of sulfides are not extensively documented in the surveyed literature. One conventional, multi-step route to sodium sulfinates begins with the Michael addition of a thiol to acrylonitrile (B1666552) to form a sulfide, which is then oxidized to a sulfone. Subsequent treatment with a thiol sodium salt yields the desired sodium sulfinate. nih.gov This indicates the interconnection between these sulfur functionalities but does not represent a direct synthesis of sulfides from the sulfinate.

Advanced Carbon-Carbon and Carbon-Heteroatom Bond Constructions

This compound is also instrumental in more advanced bond-forming reactions, enabling the direct introduction of the sulfonyl group onto carbon and heteroatoms. nih.gov

Direct sulfonylation reactions, particularly C-H sulfonylation, are highly sought after for their atom economy and efficiency. A novel approach for the direct C-H sulfonylation of N-heteroaromatics involves N-activation with triflic anhydride (B1165640) (Tf2O), followed by a base-mediated addition of a sulfinate salt. nih.gov This one-pot protocol allows for the direct synthesis of various sulfonylated 6-membered N-heterocycles and is applicable to the late-stage functionalization of complex molecules. nih.gov The reaction is tolerant of various functional groups on the aromatic sodium sulfinate. nih.gov Another significant advancement is the Pd(II)-catalyzed direct sulfonylation of benzylamines with sodium sulfinates, which utilizes a removable bidentate directing group to achieve high regioselectivity. Mechanistic studies suggest the involvement of radical species in this transformation.

Site-Selective C-H Sulfonylation

The direct functionalization of carbon-hydrogen (C–H) bonds represents a highly efficient strategy in organic synthesis, and arylsulfinates like this compound are key players in this field. Site-selective C-H sulfonylation allows for the introduction of a sulfonyl group into a specific position on a molecule, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach is particularly valuable for synthesizing aryl sulfonamides and sulfones, which are common motifs in pharmaceuticals and agrochemicals. nih.govresearchgate.net

One prominent method involves a palladium-catalyzed, directing-group-assisted approach. For instance, removable bidentate picolinamide-derived benzylamines have been successfully sulfonylated at the ortho-position using various sodium arylsulfinates. nih.gov This transformation tolerates a range of functional groups on both the benzylamine (B48309) and the sulfinate salt, accommodating different electronic and steric properties. nih.gov

Another advanced technique combines site-selective C-H functionalization with a subsequent sulfination step. For example, aryl thianthrenium salts, formed through site-selective C-H thianthrenation, can undergo a palladium-catalyzed coupling with a sulfur dioxide source to generate a versatile sulfinate precursor, which can then be converted to various sulfonyl-containing compounds. nih.govresearchgate.net

The table below summarizes representative conditions for site-selective C-H sulfonylation reactions using sodium arylsulfinates as a general class of reagents.

Table 1: Methodologies for Site-Selective C-H Sulfonylation

Catalyst/Mediator Directing Group Substrate Scope Key Features
Pd(II) Picolinamide Benzylamines Direct ortho-C-H sulfonylation. nih.gov
Palladium catalyst Thianthrenium salt Arenes Two-step sequence via C-H thianthrenation. nih.govresearchgate.net
Ru/Cu photocatalysis Amide 1-Naphthylamides Remote C4-H sulfonylation under mild conditions. nih.gov

Radical Cascade and Annulation Reactions

This compound is an excellent precursor for generating sulfonyl radicals (RSO₂•), which are highly useful intermediates for initiating radical cascade and annulation reactions. researchgate.net These reactions allow for the rapid construction of complex cyclic and polycyclic structures from simple precursors in a single step. researchgate.netdntb.gov.ua

A common strategy involves the reaction of sulfonyl radicals with unsaturated systems like 1,6-enynes. For example, silver-catalyzed radical cascade ring-closing sulfonylation of 1,6-enynes with sodium sulfinates leads to the formation of sulfonylated lactones through a tandem C–C and C–S bond formation process. nih.gov This method is effective for a variety of substituted 1,6-enynes and different aromatic and aliphatic sulfinates. nih.gov

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for these transformations. nih.govresearchgate.net In one such example, a three-component cascade reaction involving an aryl radical, a sulfur dioxide surrogate (like sodium metabisulfite), and a benzimidazole (B57391) derivative generates complex sulfonylated polyaromatics under transition-metal-free conditions. nih.gov The process typically begins with the generation of a sulfonyl radical, which then adds to an alkene or alkyne, initiating a cascade of cyclization events that terminate to yield the final annulated product. researchgate.net

Table 2: Examples of Radical Cascade Reactions with Sodium Sulfinates

Reaction Type Catalyst/Promoter Substrates Product Class
Ring-closing sulfonylation Silver (Ag) catalyst 1,6-enynes Sulfonylated lactones. nih.gov
Oxidative cyclization Silver (Ag) catalyst 1,6-enynes Sulfonylated benzofurans. dntb.gov.ua
Sulfonylative annulation Visible light, photocatalyst Benzimidazole derivatives, diazonium salts Sulfonylated benzimidazo/indolo[2,1-a]iso-quinolin-6(5H)-ones. nih.gov
Dearomatization/Sulfonylation Manganese(III) Biaryl ynones Spiroannular tricyclic scaffolds. dntb.gov.ua

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. Sodium arylsulfinates, including this compound, are effective components in various MCRs. nih.gov

One notable application is in visible-light-promoted three-component reactions for synthesizing sulfonylated compounds. For instance, the reaction of diazonium salts, sodium metabisulfite (B1197395) (as an SO₂ source), and an appropriate radical acceptor can be used to construct complex sulfonylated molecules. nih.gov This photochemical protocol allows for the generation of molecular complexity under mild, transition-metal-free conditions. nih.gov

Catalytic MCRs involving ketyl-type radicals have also been reported, highlighting the diverse reactivity that can be accessed using sulfinates. These strategies are particularly powerful for creating densely functionalized molecules that would otherwise require lengthy, stepwise synthetic sequences.

Carboxylation Reactions from Arylsulfinates

An innovative application of sodium arylsulfinates is their use in desulfurative carboxylation reactions, utilizing carbon dioxide (CO₂) as a renewable C1 source. researchgate.net This process transforms the aryl sulfinate into a valuable carboxylic acid derivative.

Research has demonstrated that the carboxylation of various sodium arylsulfinates can be achieved heterogeneously using a mesoporous ternary metal oxide catalyst (K-Cu-20TiO₂) under atmospheric CO₂ pressure. researchgate.netrsc.orgnih.gov The reaction proceeds with excellent selectivity and demonstrates good tolerance for a variety of functional groups on the aromatic ring of the sulfinate, including methyl, methoxy, and chloro groups. nih.gov The active copper(I) species in the catalyst is crucial for promoting this atom-economical transformation. rsc.orgnih.gov The reaction is typically optimized with the use of specific ligands, such as o-phenanthroline, and bases like cesium carbonate (Cs₂CO₃) to achieve high substrate conversion. researchgate.net

Table 3: Optimized Conditions for Carboxylation of Sodium Arylsulfinates

Catalyst Base Ligand CO₂ Source Key Outcome
K-Cu-20TiO₂ Cs₂CO₃ o-Phenanthroline Atmospheric CO₂ Heterogeneous catalysis with good functional group tolerance and high selectivity. researchgate.netrsc.orgnih.gov

Strategic Roles as Sulfonylating, Sulfenylating, and Sulfinylating Reagents

This compound is a remarkably versatile building block because, depending on the reaction conditions, it can act as a source of sulfonyl (RSO₂), sulfenyl (RS), or sulfinyl (RSO) groups. nih.govsemanticscholar.orgrsc.org This multifaceted reactivity allows it to participate in a wide array of S–S, N–S, and C–S bond-forming reactions. nih.govrsc.org

As a Sulfonylating Agent (RSO₂ source): This is the most common application, where the sulfinate serves as a precursor to the sulfonyl radical (RSO₂•) or a sulfonyl nucleophile. It is widely used to synthesize sulfones and sulfonamides, which are prevalent in medicinal chemistry. nih.govthieme-connect.de For example, the oxidative coupling of amines with sodium sulfinates, often catalyzed by tetrabutylammonium (B224687) iodide (TBAI), yields a broad range of sulfonamides under mild conditions. nih.gov

As a Sulfenylating Agent (RS source): In the presence of a suitable reducing agent, sodium sulfinates can be converted into a source of the sulfenyl group. This reactivity is harnessed to form disulfides and other sulfur-containing compounds. For example, the BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates can produce both symmetrical and unsymmetrical thiosulfonates. nih.gov

As a Sulfinylating Agent (RSO source): While less common, the sulfinyl group can be transferred under specific conditions. The controlled reactivity of sulfinates allows for the synthesis of sulfoxides and related compounds.

This adaptable reactivity makes sodium arylsulfinates like this compound indispensable tools for introducing sulfur-based functionalities into organic molecules. nih.govsemanticscholar.org

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental to elucidating the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For Sodium 2,6-dichlorobenzene-1-sulfinate, ¹H and ¹³C NMR would be essential.

¹H NMR: Due to the symmetrical substitution pattern of the benzene (B151609) ring, the proton NMR spectrum would be expected to be relatively simple. It would likely show a characteristic multiplet system for the aromatic protons, and the chemical shifts would be influenced by the electron-withdrawing effects of the chloro and sulfinate groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons directly bonded to the chlorine atoms and the sulfinate group would exhibit distinct chemical shifts.

Without experimental data, a hypothetical data table cannot be generated.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the 2,6-dichlorobenzene-1-sulfinate anion, confirming its molecular formula. Furthermore, fragmentation patterns observed in MS/MS experiments could offer structural information and are invaluable in tracing the pathways of chemical reactions involving this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on:

Bond lengths and angles within the dichlorinated benzene ring and the sulfinate group.

The conformation of the molecule in the solid state.

Intermolecular interactions, including the coordination of the sodium cation with the sulfinate oxygen atoms and potentially with solvent molecules if present in the crystal lattice.

This data is crucial for understanding the compound's physical properties and solid-state reactivity. No crystallographic data for this specific compound is publicly available.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, helping to predict and explain the behavior of molecules.

Density Functional Theory (DFT) in Reaction Pathway and Intermediate Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry in the gas phase or in solution.

Calculate theoretical vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

Predict NMR chemical shifts to compare with experimental data.

Model reaction pathways and transition states for reactions involving the sulfinate group, thereby elucidating reaction mechanisms.

Determine electronic properties such as molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps, which provide insights into the compound's reactivity.

Molecular Modeling for Conformational Analysis

Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. For this compound, molecular mechanics or DFT could be used to perform a conformational analysis. This would involve studying the rotation around the carbon-sulfur bond to identify the most stable conformations of the sulfinate group relative to the benzene ring. Understanding the preferred conformation is important for predicting how the molecule might interact with other species, such as in a biological system or during a chemical reaction.

Future Perspectives and Emerging Avenues in Arylsulfinate Research

Development of Innovative and Sustainable Synthetic Methodologies

The future of arylsulfinate synthesis is increasingly focused on green and sustainable chemistry principles. Traditional methods for preparing sodium arylsulfinates often involve the reduction of the corresponding sulfonyl chlorides. nih.gov While effective, these methods can generate significant waste and utilize harsh reagents. Emerging research is geared towards developing more environmentally benign and efficient synthetic routes.

One promising approach is the utilization of water as a reaction medium. Water is a cost-effective, non-toxic, and safe solvent that can uniquely influence reactivity and selectivity. acs.org For instance, efficient sulfonylation of activated alkenes with sodium arylsulfinates has been demonstrated in water at room temperature, a significant improvement over methods requiring organic solvents and catalysts. acs.orgacs.org Quantum chemical calculations suggest that the polarity of water can accelerate the reaction by enhancing the protonation of alkenes and stabilizing charged intermediates. acs.orgfigshare.com

Another area of innovation is the development of novel catalytic systems. Photocatalysis, particularly using visible light, is emerging as a powerful tool for organic transformations. researchgate.net These methods allow for reactions to occur under mild conditions, reducing energy consumption and by-product formation. The development of photocatalytic methods for the synthesis of sulfones and other derivatives from arylsulfinates represents a significant step towards sustainability. researchgate.net Additionally, the use of heterogeneous catalysts, which can be easily recovered and reused, is a key strategy for making these synthetic processes more economical and sustainable. researchgate.net

Parameter Traditional Synthesis (e.g., Sulfonyl Chloride Reduction) Emerging Sustainable Methodologies
Solvent Often organic solventsWater, green solvents acs.org
Catalyst May require stoichiometric reagents or heavy metal catalystsCatalyst-free (in water), photocatalysts, reusable heterogeneous catalysts acs.orgresearchgate.net
Conditions Often elevated temperatures (70-80 °C) nih.govRoom temperature, mild conditions acs.orgfigshare.com
By-products Can generate significant inorganic salt wasteReduced waste streams, higher atom economy
Efficiency Established and scalableHigh efficiency, potential for process intensification acs.org

Exploration of Expanded Substrate Scope and Functional Group Tolerance

A significant frontier in arylsulfinate chemistry is the expansion of their reaction scope and the ability to tolerate a wider array of functional groups. Sodium arylsulfinates are recognized as versatile precursors for creating C–S, N–S, and S–S bonds, leading to valuable compounds like sulfones, sulfonamides, and thiosulfonates. nih.govpolyu.edu.hkrsc.org

Recent research has demonstrated the utility of sodium arylsulfinates in novel coupling reactions. For example, a palladium-catalyzed one-step reductive coupling between nitroarenes and sodium arylsulfinates has been developed to synthesize N-arylsulfonamides. rsc.org This method is notable for its high efficiency, low catalyst loading, and excellent functional group tolerance, avoiding the need for additional reductants. rsc.org Similarly, Chan-Lam type C-S coupling reactions between aryl boron compounds and sodium arylsulfinates have been developed, tolerating various organoboron groups like boronic acids and their esters. polyu.edu.hk

The mildness of modern reaction conditions enables compatibility with sensitive and synthetically useful functional groups. Zinc sulfinate chemistry, for example, has shown remarkable functional group tolerance, accommodating reactive groups such as nitriles, ketones, esters, aryl halides, free carboxylic acids, and boronate esters. nih.gov This tolerance is crucial in medicinal chemistry and complex molecule synthesis, as it allows for the direct functionalization of substrates without the need for cumbersome protecting group strategies. nih.gov

Reaction Type Coupling Partner Tolerated Functional Groups Significance
Sulfa-Michael Addition Activated AlkenesEsters, KetonesForms C-S bonds under mild, often aqueous, conditions. acs.org
Reductive Coupling NitroarenesHalides, EthersDirect synthesis of N-arylsulfonamides from readily available starting materials. rsc.org
Chan-Lam Type C-S Coupling Arylboronic AcidsEsters, other organoboron groupsVersatile method for diaryl thioether synthesis. polyu.edu.hk
Radical Alkylation Heterocycles (using Zinc Sulfinates)Aryl Halides, Carboxylic Acids, Boronate EstersEnables direct C-H functionalization of complex, biologically relevant molecules. nih.gov

Potential in Materials Science through Derivative Synthesis

The unique electronic and structural properties of the sulfonyl group make it a valuable component in advanced materials. researchgate.net Consequently, derivatives of arylsulfinates like Sodium 2,6-dichlorobenzene-1-sulfinate are poised to play a significant role in materials science. Sulfones, which are readily synthesized from sulfinates, are known for their applications in high-performance polymers, agrochemicals, and pharmaceuticals. researchgate.net

The incorporation of the 2,6-dichlorobenzene-1-sulfonyl moiety into polymer backbones could lead to materials with enhanced properties. The presence of chlorine atoms can increase flame retardancy and thermal stability, while the rigid aromatic structure can contribute to mechanical strength. Polysulfones, a class of thermoplastic polymers, are known for their toughness and stability at high temperatures. Synthesizing novel polysulfones and other polymers from derivatives of this compound is a promising avenue for creating new materials for demanding applications in electronics, aerospace, and automotive industries.

Furthermore, the sulfonyl group can be used to tune the optical and electronic properties of organic materials. By incorporating this functional group into conjugated organic molecules, researchers can develop new materials for applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The specific substitution pattern of this compound offers a unique building block for designing molecules with tailored properties.

Derivative Class Potential Application Area Key Properties Conferred by Sulfonyl/Dichlorophenyl Group
Polysulfones / Poly(aryl ether sulfone)s High-performance engineering plastics, membranesThermal stability, chemical resistance, mechanical strength, flame retardancy.
Sulfonylated Conjugated Polymers Organic electronics (OLEDs, OFETs)Electron-withdrawing character, modulation of HOMO/LUMO levels, improved charge transport.
Functional Small Molecules Agrochemicals, specialty chemicalsBiocidal activity, specific optical properties (e.g., dyes), chemical reactivity.
Modified Surfaces/Nanomaterials Functional coatings, composite materialsAltered surface energy, improved adhesion, sites for further chemical modification.

Integration with Flow Chemistry and Automated Synthesis

The integration of arylsulfinate chemistry with flow chemistry and automated synthesis platforms represents a major leap forward in efficiency, safety, and reproducibility. bohrium.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers superior control over reaction parameters like temperature, pressure, and mixing. researchgate.net This precise control often leads to higher yields, increased product purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. bohrium.com

Automated flow synthesis systems are especially valuable for generating libraries of compounds for drug discovery and materials science research. syrris.com By combining robotic liquid handlers with flow reactors, researchers can perform numerous experiments with different reagents and conditions in a high-throughput manner. technologynetworks.com This approach significantly accelerates the discovery of new molecules with desired properties. For instance, an automated flow system could be programmed to react this compound with a large array of coupling partners to rapidly generate a library of novel sulfone or sulfonamide derivatives for biological screening. technologynetworks.com

Feature Traditional Batch Synthesis Automated Flow Synthesis
Process Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, mixing, and reaction time. researchgate.net
Safety Challenges with scalability and handling hazardous materials.Enhanced safety due to small reaction volumes and better heat dissipation. bohrium.com
Reproducibility Can vary between batches and scales.Highly reproducible due to consistent process parameters. syrris.com
Throughput Sequential, often time-consuming.High-throughput capability for library synthesis and rapid optimization. technologynetworks.com
Integration Manual workup and purification steps.Potential for integrated, multi-step synthesis and in-line purification. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.